molecular formula C24H24N4O B2782647 4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-77-3

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No.: B2782647
CAS No.: 847387-77-3
M. Wt: 384.483
InChI Key: GSDTZYPYIQWCQH-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a chemical compound with a specific CAS number [1005775-58-5] . It is known to exhibit certain properties and has been studied for various applications .


Synthesis Analysis

Imidazopyridine derivatives, which include “this compound”, have been synthesized in various studies. For instance, one study integrated the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, the crystal structure of BTK kinase domain complexed with this compound has been studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its density, melting point, boiling point, and structure .

Future Directions

Imidazopyridine derivatives, including “4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They could be useful in developing more effective compounds for treating various conditions, such as breast cancer .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior . For instance, it has been found to exhibit excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp .

Cellular Effects

4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the formation of yeast to mold as well as ergosterol formation in yeast cells .

Molecular Mechanism

The molecular mechanism of action of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a major component of the fungal cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide within cells and tissues are critical aspects of its biochemical profile . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-16-6-7-18(21-15-28-13-5-12-25-23(28)27-21)14-20(16)26-22(29)17-8-10-19(11-9-17)24(2,3)4/h5-15H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDTZYPYIQWCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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